7-Chloro-1H-indazole-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClN3 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
7-chloro-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12) |
InChI Key |
WVDXZQUKPWVKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NN=C2C#N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations
Reaction Kinetics and Thermodynamic Considerations for Transformations
While specific kinetic and thermodynamic data for transformations involving 7-Chloro-1H-indazole-3-carbonitrile are not extensively documented in the literature, general principles governing the reactivity of substituted indazoles provide valuable insights. The stability of the final products often dictates the course of reactions. For instance, in N-alkylation reactions of the indazole ring, the formation of the N-1 isomer is generally favored thermodynamically, while the N-2 isomer is often the kinetically preferred product. nih.gov The reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the ratio of the resulting isomers. nih.gov
Studies on the alkylation of 1H-indazole have shown that the reaction medium's acidity or basicity, the use of protic versus aprotic solvents, and electronic and steric effects all play a role in determining the N-1 to N-2 isomer ratio. nih.gov Generally, the 1H-indazole tautomer is considered to be more thermodynamically stable than the corresponding 2H-tautomer. nih.gov The enthalpy of formation has been experimentally and theoretically determined for some indazole derivatives, such as indazole-3-carboxylic acid, providing foundational thermodynamic data for this class of compounds. medsci.cn
Electrophilic and Nucleophilic Reactivity of the Indazole Ring System
The indazole ring system possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms of the pyrazole (B372694) ring are the primary centers of nucleophilicity. Nucleophilic substitution reactions, such as alkylation and acylation, predominantly occur at the N-1 and N-2 positions. austinpublishinggroup.com The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. nih.govnih.gov
Direct functionalization at the C-3 position of the indazole ring is less common due to its reduced nucleophilicity compared to the nitrogen atoms. nih.govpnrjournal.com However, under specific conditions, such as employing an umpolung strategy with CuH catalysis on N-(benzoyloxy)indazoles, C-3 selective alkylation can be achieved. nih.gov
Electrophilic aromatic substitution reactions on the benzene (B151609) ring of the indazole nucleus are also possible. The directing effect of the fused pyrazole ring and the existing substituents will determine the position of substitution. Generally, the benzene ring of an indazole is more susceptible to electrophilic attack than benzene itself.
Influence of Substituents on Reaction Pathways and Selectivity
The chloro and carbonitrile substituents on the this compound molecule exert a profound influence on its reactivity. Both the chlorine atom at the 7-position and the carbonitrile group at the 3-position are electron-withdrawing groups. These substituents deactivate the benzene ring towards electrophilic aromatic substitution, making such reactions slower than in unsubstituted indazole. lumenlearning.comlibretexts.org
The position of these substituents also plays a crucial role in directing the outcome of reactions. For instance, in the N-alkylation of substituted indazoles, the presence of electron-withdrawing groups at the C-7 position, such as a nitro or a carboxylate group, has been shown to confer excellent N-2 regioselectivity. nih.govbeilstein-journals.org This suggests that for this compound, N-alkylation might preferentially occur at the N-2 position.
The following table summarizes the observed regioselectivity in the N-alkylation of various substituted indazoles, highlighting the impact of steric and electronic effects.
| Indazole Substituent | N-1 Regioselectivity | N-2 Regioselectivity |
| 3-Carboxymethyl | >99% | <1% |
| 3-tert-Butyl | >99% | <1% |
| 3-COMe | >99% | <1% |
| 3-Carboxamide | >99% | <1% |
| 7-NO₂ | Low | ≥96% |
| 7-CO₂Me | Low | ≥96% |
Data compiled from studies on N-alkylation of substituted indazoles. beilstein-journals.org
Tautomerism and Isomerization Processes in 1H-Indazoles
Indazoles can exist in different tautomeric forms, with the most common being the 1H and 2H tautomers. austinpublishinggroup.compnrjournal.com For most indazole derivatives, the 1H-tautomer is the more stable form. mdpi.comresearchgate.net Theoretical calculations have shown that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 13.6 kJ mol⁻¹. researchgate.net
However, the relative stability of the tautomers can be influenced by substituents and the surrounding environment. researchgate.net In some cases, the 2H-tautomer can be stabilized by intramolecular or intermolecular hydrogen bonds. nih.gov For example, for certain 3-substituted indazoles, the 2H tautomer can be stabilized in aprotic solvents through the formation of centrosymmetric dimers. nih.gov Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have also shown that the relative stability of tautomers can be finely balanced and influenced by substitution patterns. nih.gov
Computational and Theoretical Chemical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular structures, energies, and other key characteristics.
Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (a nucleophilic site), while the LUMO is the most likely to accept electrons (an electrophilic site). youtube.com The energy gap between the HOMO and LUMO is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov
For 7-Chloro-1H-indazole-3-carbonitrile, the electron-withdrawing nature of the chlorine atom at the 7-position and the nitrile group at the 3-position would be expected to lower the energy of both the HOMO and LUMO orbitals compared to the parent indazole. The distribution of these orbitals would likely show significant density around the pyrazole (B372694) and benzene (B151609) rings, with the LUMO potentially having a notable contribution from the carbon atom of the nitrile group, marking it as a site for nucleophilic attack.
Electrostatic Potential Surfaces and Charge Distribution
A Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the charge distribution of a molecule. It helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These regions are key to understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
In this compound, the MEP surface would be expected to show a region of significant negative potential around the nitrogen atoms of the indazole ring and the nitrile group, indicating their ability to act as hydrogen bond acceptors. Conversely, the hydrogen atom attached to the N1 nitrogen would exhibit a positive potential, making it a hydrogen bond donor site. The chlorine atom would also influence the charge distribution on the benzene portion of the molecule.
Prediction of Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity)
DFT calculations can provide quantitative measures of chemical reactivity, known as global reactivity descriptors. nih.gov These descriptors, derived from the energies of the frontier orbitals, help to characterize the stability and reactivity of a molecule. nih.gov
| Descriptor | Formula | Chemical Significance |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration; higher hardness implies lower reactivity. |
| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic nature. |
| Softness (S) | S = 1 / 2η | The reciprocal of hardness; higher softness implies higher reactivity. |
This table outlines key chemical reactivity descriptors that can be calculated using DFT to predict the chemical behavior of a molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. Such simulations are invaluable for understanding how a molecule behaves in a biological environment, for instance, when binding to a protein.
While specific MD studies on this compound are not available, research on related compounds highlights the utility of this approach. For example, MD simulations were performed on novel 3-chloro-6-nitro-1H-indazole derivatives to study their binding stability within the active site of the Leishmania trypanothione (B104310) reductase enzyme. nih.gov The simulations showed that the complex remained in a stable equilibrium, confirming a strong intermolecular affinity and validating the molecule as a promising inhibitor. nih.gov A similar approach for this compound could be used to explore its interactions with potential biological targets, analyzing its conformational stability and the network of interactions it forms within a binding pocket.
Mechanistic Insights from Computational Modeling of Reaction Pathways
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.
Studies on the synthesis of related indazoles provide insight into the types of mechanisms that can be computationally explored. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2-bromo-5-chloro-2',6'-dicyanoazobenzene involves complex rearrangements. chemrxiv.org Plausible pathways for such reactions, including intramolecular cyclizations and nucleophilic aromatic substitution (SNAr) steps, can be modeled. chemrxiv.org It is believed that different pathways can dominate depending on factors like the solvent and temperature. chemrxiv.org For the synthesis of this compound, computational modeling could similarly be used to understand the regioselectivity of its formation and optimize reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical models. mdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives.
The indazole scaffold is a common feature in many biologically active compounds. nih.gov A 3D-QSAR study on indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a target in cancer therapy, demonstrates the power of this approach. nih.gov The study generated models indicating that both steric and electrostatic properties are crucial for inhibitory activity. The resulting contour maps provide a structural framework for designing new inhibitors, suggesting where bulky groups or electronegative/electropositive groups would be beneficial or detrimental to activity. nih.gov
| QSAR Study Component | Finding for Indazole Derivatives | Implication for Design |
| 3D-QSAR Model | Statistically significant models were developed based on steric and electrostatic fields. | Provides a predictive tool for assessing the activity of new derivatives. |
| Steric Contour Maps | Highlighted regions where bulky substituents would enhance or decrease activity. | Guides the choice and placement of substituent groups to optimize binding. |
| Electrostatic Contour Maps | Identified areas where electropositive or electronegative groups are favored. | Informs the selection of substituents to improve electrostatic interactions with the target. |
This table summarizes the findings from a 3D-QSAR study on indazole derivatives, illustrating how such analyses guide the rational design of more potent compounds. nih.gov
For derivatives of this compound, a similar QSAR approach could be employed to build predictive models for a desired biological activity, accelerating the discovery of lead compounds. asianpubs.org
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)
The in-silico prediction of spectroscopic parameters for novel compounds like this compound has become an indispensable tool in modern chemical research. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the elucidation of spectral features, aiding in structural confirmation and the interpretation of experimental data. These theoretical approaches are crucial for understanding the electronic environment of atomic nuclei and the vibrational modes of the molecule.
While specific experimental and computational studies exclusively focused on this compound are not extensively available in the public domain, the spectroscopic characteristics of this molecule can be reliably predicted based on well-established computational methodologies applied to analogous indazole derivatives. Research on substituted indazoles consistently employs DFT calculations to forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The standard and effective approach for predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, which is implemented after optimizing the molecular geometry. rsc.orgmdpi.com For such calculations, hybrid functionals like B3LYP are frequently used in conjunction with a basis set such as 6-311++G(d,p). semanticscholar.org More recent studies have also explored other functionals like WP04 and ωB97X-D, which in some cases, provide improved accuracy for predicting chemical shifts. mdpi.com The choice of the basis set and functional is critical for the accuracy of the predicted values. nih.gov
For the prediction of IR spectra, the calculation of harmonic vibrational frequencies using DFT methods is the standard procedure. The B3LYP functional with a suitable basis set is also commonly employed for this purpose. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.
The ¹H and ¹³C NMR chemical shifts for this compound can be predicted by considering the electronic effects of the chloro and cyano substituents on the indazole core. The electron-withdrawing nature of the chlorine atom at the C7 position and the nitrile group at the C3 position will significantly influence the chemical shifts of the aromatic protons and carbons.
The proton on the nitrogen of the indazole ring (N1-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding. The protons on the benzene ring (H4, H5, and H6) will exhibit chemical shifts and coupling patterns characteristic of a substituted aromatic system.
The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon of the nitrile group (C≡N) is expected to resonate in the range of 115-120 ppm. The carbons directly attached to the electron-withdrawing chloro (C7) and the pyrazole ring (C3a and C7a) will also have characteristic chemical shifts.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N1-H | 10.0 - 13.0 | br s |
| H4 | 7.2 - 7.6 | d |
| H5 | 7.0 - 7.4 | t |
| H6 | 7.5 - 7.9 | d |
This table is interactive. Predicted values are based on theoretical calculations and data from analogous compounds.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 135 - 145 |
| C3a | 120 - 130 |
| C4 | 115 - 125 |
| C5 | 120 - 130 |
| C6 | 125 - 135 |
| C7 | 130 - 140 |
| C7a | 140 - 150 |
| C≡N | 115 - 120 |
This table is interactive. Predicted values are based on theoretical calculations and data from analogous compounds.
The predicted Infrared (IR) spectrum of this compound will be characterized by the vibrational modes of its functional groups. The most prominent and diagnostically useful bands are expected to be from the N-H stretch of the indazole ring, the C≡N stretch of the nitrile group, and the C-Cl stretch.
The N-H stretching vibration will likely appear as a broad band in the region of 3200-3500 cm⁻¹, characteristic of hydrogen-bonded N-H groups. The nitrile (C≡N) stretching vibration is expected to produce a sharp, intense absorption band in the range of 2220-2260 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring will be in the 1400-1600 cm⁻¹ region.
Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3500 | Medium-Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Sharp |
| C≡N Stretch | 2220 - 2260 | Sharp, Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| C-Cl Stretch | 600 - 800 | Strong |
This table is interactive. Predicted values are based on theoretical calculations and data from analogous compounds.
Molecular Interactions and Biological Target Engagement in Research Contexts
Identification of Cellular and Molecular Targets
Research into derivatives of the indazole scaffold, including those related to 7-Chloro-1H-indazole-3-carbonitrile, has identified several key cellular and molecular targets. The versatility of the indazole ring allows for modifications that can direct its derivatives toward a variety of biological pathways. nih.gov
One of the primary targets identified for indazole derivatives is the Calcium-Release Activated Calcium (CRAC) channel. nih.gov These channels are crucial for immune cell function, and their modulation represents a therapeutic strategy for immune-related disorders. nih.gov Specifically, indazole-3-carboxamides have been developed as potent CRAC channel blockers. nih.gov
In the context of cancer research, the 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of tyrosine kinases. nih.gov This interaction is critical for inhibiting kinase activity, a key mechanism in many anticancer drugs. nih.gov Derivatives have also been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), such as CDK7, which are central regulators of the cell cycle and transcription. nih.gov
Furthermore, certain indazole derivatives have been shown to target the trypanothione (B104310) reductase (TryR) enzyme in Leishmania major, the parasite responsible for leishmaniasis. nih.gov This enzyme is vital for the parasite's survival, making it a promising target for antileishmanial drugs. nih.gov The stimulator of interferon genes (STING) receptor has also been identified as a target for related heterocyclic carbonitrile derivatives, highlighting a potential role in cancer immunotherapy. nih.gov
Mechanistic Characterization of Biological Activity at the Molecular Level (e.g., Enzyme Inhibition, Receptor Modulation)
The biological activities of this compound derivatives are characterized by their specific molecular mechanisms, primarily through enzyme inhibition and ion channel modulation.
Studies on Kinase Inhibition and Selectivity
The indazole core is a privileged scaffold in kinase inhibitor design. The 1H-indazole-3-amine structure, for instance, is a well-established hinge-binding fragment that interacts effectively with the hinge region of tyrosine kinases, as seen in the drug Linifanib. nih.gov The development of indazole-based inhibitors often focuses on achieving selectivity for a specific kinase to minimize off-target effects. nih.gov
Studies on CDK7, a kinase that activates other cell-cycle CDKs, have employed structural and biophysical approaches to understand inhibitor selectivity. nih.gov Research has identified specific residues within the CDK7 binding site, such as Asp155, that are crucial for determining the selective binding of inhibitors. nih.gov Molecular dynamics simulations further suggest that the flexibility of the G-rich loop and the activation loop in kinases like CDK7 is a key determinant of inhibitor specificity, similar to what is observed in CDK2. nih.gov
Exploration of CRAC Channel Blockers and Other Ion Channel Modulation
Derivatives of the indazole scaffold have been successfully developed as blockers of the CRAC channel. nih.gov Indazole-3-carboxamides, in particular, have demonstrated potent, dose-dependent inhibition of calcium influx through these channels. nih.gov This blockage of calcium signaling has significant downstream effects; for example, in activated mast cells, it leads to a dose-dependent inhibition of TNFα protein secretion. nih.gov The specific regiochemistry of the 3-carboxamide group (-CO-NH-Ar) on the indazole ring was found to be essential for this activity, as the reverse amide isomer (-NH-CO-Ar) was inactive. nih.gov
The table below shows the inhibitory activity of selected indazole-3-carboxamide derivatives on CRAC channels and subsequent TNFα production.
| Compound | CRAC Channel Inhibition IC₅₀ (µM) | TNFα Production Inhibition IC₅₀ (µM) |
| 12a | 1.10 | 0.81 |
| 12b | 0.90 | 0.65 |
| 12d | 0.35 | 0.28 |
| 12e | 0.73 | 0.52 |
| Data sourced from a study on indazole-3-carboxamides as CRAC channel blockers. nih.gov |
Insights into Antiproliferative Effects on Cell Lines
The antiproliferative activity of indazole derivatives has been evaluated against a wide range of human cancer cell lines. nih.govnih.gov These studies measure the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).
One study synthesized a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides and tested them against 60 human cancer cell lines. nih.gov The most active compounds, 10d and 10e , inhibited the growth of many cell lines at sub-micromolar concentrations, with a particularly potent effect on the SR leukemia cell line (IC₅₀ = 0.0153 µM). nih.gov These compounds were found to cause a block in the G0-G1 phase of the cell cycle. nih.gov
Another study focused on a different series of indazole derivatives, identifying compound 6o as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM. nih.gov Importantly, this compound showed significantly lower cytotoxicity against normal human embryonic kidney cells (HEK-293), indicating a favorable selectivity profile. nih.gov
The table below summarizes the antiproliferative activities of a representative indazole derivative against various cancer cell lines.
| Cell Line | Cancer Type | Compound 6o IC₅₀ (µM) |
| K562 | Chronic Myeloid Leukemia | 5.15 |
| A549 | Lung Cancer | 18.23 |
| PC-3 | Prostate Cancer | >50 |
| HepG-2 | Hepatoma | 12.35 |
| HEK-293 | Normal Embryonic Kidney | 33.20 |
| Data sourced from a study on the design and synthesis of 1H-indazole-3-amine derivatives. nih.gov |
Structure-Activity Relationship (SAR) Studies on Derivatives of this compound
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of the indazole scaffold, SAR studies have provided key insights into which structural modifications enhance potency and selectivity. nih.govnih.govnih.gov
A central finding in the development of CRAC channel blockers was the critical importance of the amide linker's orientation at the C-3 position of the indazole ring. nih.gov A 3-carboxamide linkage (-CO-NH-Ar) was found to be active, while its corresponding "reverse" amide isomer (-NH-CO-Ar) was inactive, demonstrating a strict structural requirement for biological function. nih.gov
In the context of antiproliferative agents, SAR studies on 1H-indazole-3-amine derivatives revealed important structural features:
Substitution at C-5: The presence of a para-fluorine atom on a phenyl group attached to the core structure was found to be crucial for potent antitumor activity. nih.gov Replacing a 3-fluorophenyl group with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group led to a 2- to 10-fold decrease in inhibitory activity against the K562 cell line. nih.gov
Core Structure: The indazole core itself demonstrated better activity compared to related scaffolds like benzoimidazole and imidazopyridine in some inhibitor series. nih.gov
Side Chains: In studies of HIF-1 inhibitors, a hydroxymethyl group at the R² position was found to be a more effective substituent than other groups. nih.gov
The table below summarizes key SAR findings for indazole derivatives.
| Structural Position | Modification | Effect on Biological Activity | Reference |
| Indazole C-3 | Amide Linker Orientation (-CO-NH- vs. -NH-CO-) | The -CO-NH-Ar orientation is essential for CRAC channel inhibition; the reverse isomer is inactive. | nih.gov |
| Indazole C-5 | Phenyl Substituent (R¹) | A para-fluorine on the phenyl ring is critical for antiproliferative activity against K562 cells. | nih.gov |
| Core Heterocycle | Indazole vs. Other Cores | Indazole showed superior HIF-1 inhibitory activity compared to benzoimidazole. | nih.gov |
Development of In Vitro Assays for Biological Activity Profiling
A variety of in vitro assays are employed to characterize the biological activity of this compound derivatives. These assays are essential for screening compounds and elucidating their mechanisms of action.
Antiproliferative Activity Assays: The methyl thiazolyl tetrazolium (MTT) assay is a standard colorimetric method used to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines. nih.govnih.gov This assay measures the metabolic activity of cells, which correlates with cell viability. nih.gov The sulforhodamine B (SRB) assay is another method used to determine cell density based on the measurement of cellular protein content. nih.gov
Ion Channel Activity Assays: To evaluate CRAC channel blockers, calcium influx assays are used. nih.gov These assays directly measure the flow of calcium ions into the cell upon activation, allowing researchers to quantify the inhibitory potency (IC₅₀) of test compounds. nih.gov
Enzyme Inhibition Assays: For kinase inhibitors, specific enzymatic assays are developed to measure the inhibition of the target kinase's phosphorylating activity. nih.gov Isothermal titration calorimetry (ITC) is a biophysical technique used to directly measure the binding affinity and thermodynamics of an inhibitor to its target protein, providing detailed insights into the molecular interactions. nih.gov
Cell Cycle and Apoptosis Analysis: Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population. nih.gov It can determine if a compound causes cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M). nih.gov Staining with agents like propidium (B1200493) iodide and Hoechst 33342 can be used to identify and quantify apoptotic cells. researchgate.net
Applications As a Research Scaffold and Chemical Biology Tool
Role of 7-Chloro-1H-indazole-3-carbonitrile in Scaffold-Based Drug Discovery Research
The indazole core is a recognized "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple, unrelated biological targets. nih.gov This characteristic makes this compound an excellent starting point for scaffold-based drug discovery. By systematically modifying the core structure, chemists can generate libraries of related compounds with diverse biological activities. This approach has been successfully employed to develop inhibitors for a range of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov
The 7-chloro substitution on the indazole ring can significantly influence the compound's pharmacokinetic properties and binding affinity to target proteins. The nitrile group at the 3-position is a key functional handle that can be readily converted into other functional groups, such as carboxylic acids or amines, allowing for further diversification of the scaffold. guidechem.comresearchgate.net For instance, the corresponding 7-chloro-1H-indazole-3-carboxylic acid is a known intermediate for synthesizing protein kinase B inhibitors. guidechem.com
Derivatives of the closely related 3-aminoindazole have shown significant biological activity, including potential treatments for Alzheimer's disease, iron deficiency, and cancer. mdpi.comnih.gov This highlights the broad therapeutic potential of the indazole scaffold.
Table 1: Examples of Bioactive Indazole Scaffolds
| Compound Class | Therapeutic Target/Application | Reference |
| 1H-Indazole Derivatives | Estrogen Receptor Degraders (Breast Cancer) | nih.gov |
| 1H-Indazol-3-amine Derivatives | FGFR1 Inhibitors (Cancer) | nih.gov |
| 1H-Indazol-3-amine Derivatives | Bcr-Abl Inhibitors (Leukemia) | nih.gov |
| 5-Substituted Indazoles | Kinase Inhibitors (Rock2, Gsk3β, Aurora2, Jak2) | nih.gov |
| 1H-Indazole-3-carboxamide Derivatives | PAK1 Inhibitors (Cancer) | nih.gov |
Strategies for Rational Design of Molecular Probes and Leads
Rational drug design leverages the known structure of a biological target to design molecules that are likely to bind to it. The this compound scaffold is well-suited for such strategies. Computational methods, including molecular docking and dynamics simulations, can be used to predict how derivatives of this scaffold will interact with a target's binding site. nih.gov
This approach allows for the strategic placement of functional groups to maximize binding affinity and selectivity. For example, knowledge of the amino acid residues in a kinase's active site can guide the synthesis of indazole derivatives with complementary substituents, leading to more potent and selective inhibitors. This rational approach can significantly accelerate the discovery of lead compounds with desirable therapeutic properties. nih.gov
Integration into Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govnih.gov this compound itself, or smaller fragments derived from it, can be included in fragment libraries.
The "Rule of Three" is often used to guide the selection of fragments, which generally have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of 3 or less. frontiersin.orgmdpi.com The indazole core fits well within these parameters. Once a fragment hit is identified, it can be grown or linked with other fragments to create a more potent, drug-like molecule. frontiersin.org The versatility of the this compound scaffold allows for systematic elaboration of initial fragment hits, a key step in the FBDD workflow. nih.gov The recent success of FBDD in developing drugs for previously "undruggable" targets underscores the potential of this approach. nih.gov
Table 2: Comparison of HTS and FBDD
| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |
| Library Size | Large (millions of compounds) | Small (thousands of fragments) |
| Compound Complexity | High (drug-like) | Low (small fragments) |
| Hit Affinity | Higher | Lower (weaker binding) |
| Starting Point | Often more complex | Simpler, more efficient for optimization |
Design of Affinity and Fluorescent Probes based on the Indazole Core
Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment. Affinity probes are designed to bind specifically to a target protein, often containing a reactive group to form a covalent bond, allowing for protein isolation and identification. Fluorescent probes incorporate a fluorophore, a molecule that emits light, enabling the visualization and tracking of the target protein within living cells. nih.gov
The this compound scaffold can be readily modified to create such probes. The nitrile group or other positions on the indazole ring can be functionalized with reporter tags, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging studies. nih.govrug.nl For example, a fluorescent group could be attached to the indazole core to create a probe that reports on the activity of a specific enzyme. The development of such probes is crucial for target validation and understanding the mechanism of action of potential drugs.
Contributions to Chemical Library Diversity for High-Throughput Screening in Academic Settings
High-throughput screening (HTS) involves the automated testing of large numbers of compounds to identify those with a desired biological activity. thermofisher.comnih.govsemanticscholar.org The diversity of the chemical library is a critical factor for the success of an HTS campaign. nih.gov
The synthesis of derivatives from this compound contributes to the generation of novel and structurally diverse compound libraries. Academic research labs often focus on creating focused libraries around specific scaffolds like the indazole ring to explore particular areas of biology. nih.govnih.gov By providing a versatile starting point, this compound enables the efficient production of a wide range of compounds, thereby increasing the chances of discovering novel "hits" in HTS campaigns against various diseases. thermofisher.comnih.gov
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Pathways and Catalytic Systems
The synthesis of indazole derivatives has traditionally relied on established methods. However, the future of synthesizing 7-Chloro-1H-indazole-3-carbonitrile and its analogs lies in the exploration of more efficient, selective, and sustainable pathways. benthamdirect.combohrium.com
Key Developments and Future Research Focus:
Transition Metal Catalysis: While rhodium has been used in the synthesis of indazoles, its high cost is a significant drawback. nih.govnih.gov Research is now shifting towards more economical and abundant transition metals like cobalt and copper. nih.govnih.govacs.org For instance, a cobalt(III)-catalyzed C–H bond functionalization/addition/cyclization cascade has been developed for the synthesis of N-aryl-2H-indazoles. nih.govacs.org Similarly, copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine (B178648) derivatives offer a smooth pathway to substituted 3-aminoindazoles. organic-chemistry.org Future work will likely focus on optimizing these cobalt and copper-based catalytic systems to improve yields, reduce reaction times, and broaden the substrate scope.
Flow Chemistry: This technology offers significant advantages in terms of safety, reproducibility, and scalability. acs.orgresearchgate.net A general and versatile route using flow chemistry has been reported for the synthesis of a range of indazoles, including 3-amino and 3-hydroxy analogs. acs.org Further exploration of flow chemistry could lead to the on-demand, large-scale synthesis of this compound and its derivatives for extensive research and development. acs.orgresearchgate.net
Photochemical and Electrochemical Synthesis: These methods utilize light or electricity as clean energy sources, aligning with the principles of green chemistry. jocpr.com Visible light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes has been shown to produce 2H-indazoles in excellent yields without the need for metal catalysts. rsc.org Electrochemical dehydrogenative C–N coupling of hydrazones presents another metal- and oxidant-free method for synthesizing 1H-indazoles. rsc.org Future research will likely focus on adapting these clean energy-driven methods for the specific synthesis of this compound.
| Methodology | Key Advantages | Catalyst/Conditions | Future Research Focus |
|---|---|---|---|
| Transition Metal Catalysis | High efficiency and selectivity | Cobalt, Copper | Optimization of catalyst systems, broadening substrate scope |
| Flow Chemistry | Increased safety, scalability, and reproducibility | Continuous flow reactors | Development of scalable, on-demand synthesis protocols |
| Photochemical Synthesis | Metal-free, uses clean energy | Visible light | Adaptation for specific synthesis of chlorinated indazoles |
| Electrochemical Synthesis | Metal- and oxidant-free, environmentally friendly | Electrochemical cell | Application to a wider range of substituted indazoles |
Discovery of Novel Biological Targets and Mechanisms of Action
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govbenthamdirect.com Identifying novel biological targets and elucidating the mechanisms of action for this compound are crucial for its development as a therapeutic agent. nih.gov
Current Understanding and Future Directions:
Kinase Inhibition: Many indazole derivatives act as kinase inhibitors, targeting enzymes like FGFR, CDK2, EGFR, and c-Met, which are implicated in cancer. benthamdirect.comnih.gov For instance, certain 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have shown potent inhibition of FGFR1. nih.gov Future research should explore the inhibitory potential of this compound against a broader panel of kinases to identify novel targets.
Hippo-YAP/TAZ-TEAD Pathway: Novel indazole compounds have been identified as inhibitors of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key components of the Hippo signaling pathway. nih.gov Deregulation of this pathway is a major factor in the development of various cancers. nih.gov Investigating whether this compound or its derivatives can modulate this pathway could open new avenues for cancer therapy.
Other Potential Targets: Indazole derivatives have also been investigated as inhibitors of histone deacetylases (HDACs), monoamine oxidases, and as modulators of the calcium-release activated calcium (CRAC) channel. nih.govnih.gov In silico studies have been used to design novel indazole-based HDAC inhibitors for breast cancer. nih.gov Structure-activity relationship (SAR) studies of indazole-3-carboxamides have identified potent CRAC channel blockers. nih.gov Future work should involve screening this compound against these and other emerging targets to uncover new therapeutic applications.
Application of Artificial Intelligence and Machine Learning in Rational Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govscielo.brnih.gov These computational tools can be instrumental in rationally designing novel derivatives of this compound with enhanced efficacy and specificity.
Potential Applications:
In Silico Screening and Hit Identification: AI and ML algorithms can be used for high-throughput virtual screening of large compound libraries to identify potential hits. nih.govnih.govbohrium.com This approach has been successfully used to identify indazole-derived inhibitors of Unc-51-Like Kinase 1 (ULK1). nih.govresearchgate.net
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML to predict the biological activity of newly designed compounds. nih.gov Such models have been employed to design indazole derivatives as HDAC inhibitors. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mednexus.org This could be used to generate novel analogs of this compound with optimized pharmacological profiles.
ADME/Tox Prediction: AI and ML tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net
Development of Sustainable and Eco-Friendly Synthetic Procedures
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. ijpsjournal.comnumberanalytics.com Developing sustainable and eco-friendly synthetic routes for this compound is a critical area for future research.
Green Chemistry Approaches:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase yields, and improve energy efficiency compared to conventional heating methods. ijpsjournal.comnumberanalytics.comnih.gov
Ultrasound-Assisted Synthesis: The use of ultrasound can also accelerate reactions and improve efficiency. jocpr.com One study reported the use of lemon peel powder as a natural catalyst for the ultrasound-assisted synthesis of 1H-indazoles. researchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. nih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, reducing waste and energy consumption. nih.govnih.gov
Expanding the Scope of Derivatization for Enhanced Research Utility
The versatility of the indazole scaffold allows for extensive derivatization to explore structure-activity relationships (SAR) and develop compounds with improved properties. benthamdirect.comresearchgate.netnih.gov Expanding the derivatization of this compound is essential for its development as a research tool and potential therapeutic agent.
Strategies for Derivatization:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Chloro-1H-indazole-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, chlorination at the 7-position can be achieved via electrophilic substitution using reagents like POCl₃. The nitrile group at the 3-position is introduced via nucleophilic cyanation (e.g., CuCN-mediated reactions). Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of reagents. Contradictions in reported yields may arise from impurities in starting materials or side reactions (e.g., over-chlorination) .
Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The indazole core produces distinct aromatic signals (δ 7.5–8.5 ppm for ¹H), with deshielding at C3 due to the electron-withdrawing cyano group. Chlorine substitution at C7 splits coupling patterns.
- IR : A sharp peak near 2220 cm⁻¹ confirms the C≡N stretch.
- MS : Molecular ion [M+H]⁺ should match the molecular formula (C₈H₃ClN₃). Fragmentation patterns (e.g., loss of Cl or CN groups) help validate the structure. Cross-validation with X-ray crystallography (using SHELX for refinement ) resolves ambiguities in tautomeric forms.
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density distribution to predict reactive sites (e.g., electrophilic aromatic substitution at C4/C5). Molecular docking (using AutoDock Vina) evaluates interactions with biological targets (e.g., kinases) by analyzing hydrogen bonding with the cyano group and steric effects from chlorine. Contradictions between computational and experimental bioactivity data may arise from solvation effects or protein flexibility in vivo .
Q. What strategies resolve contradictions in crystallographic data for polymorphs or solvates of this compound?
- Methodological Answer : Polymorph identification requires rigorous comparison of unit cell parameters (via single-crystal XRD) and thermal stability (DSC/TGA). SHELXL refinement can distinguish between true polymorphs and solvent-inclusion variants. For example, discrepancies in reported melting points may stem from unaccounted hydrate formation. Pairwise statistical tests (e.g., Hirshfeld surface analysis) validate structural differences.
Q. How does steric and electronic modulation at the indazole core affect its utility in catalytic applications?
- Methodological Answer : The chlorine atom at C7 enhances steric bulk, influencing substrate binding in catalysis. The cyano group at C3 acts as a weak electron-withdrawing ligand, modulating metal center electron density (e.g., in Pd-catalyzed cross-couplings). Comparative studies using analogues (e.g., 5-Cl or unsubstituted indazole) isolate electronic vs. steric contributions. Kinetic studies (e.g., Eyring plots) quantify activation parameters for mechanistic insights .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or stability profiles of this compound?
- Methodological Answer : Solubility variations in polar vs. non-polar solvents (e.g., DMSO vs. toluene) may reflect aggregation or impurity effects. Stability studies under inert atmospheres (N₂/Ar) prevent degradation via hydrolysis of the cyano group. Contradictions in thermal decomposition temperatures (TGA data) require verification of sample purity via HPLC-UV/ELSD. Methodological transparency in solvent history and storage conditions (−20°C under inert gas ) is critical for reproducibility.
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Airtight containers under inert gas (Ar) at −20°C to prevent moisture absorption and oxidation .
- Spills : Neutralize with activated carbon; avoid aqueous solutions to prevent HCN release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
